1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Catalog No.
S12696869
CAS No.
M.F
C14H24ClN5
M. Wt
297.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl...

Product Name

1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

IUPAC Name

4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

InChI

InChI=1S/C14H23N5.ClH/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4;/h7-11H,6H2,1-5H3,(H,15,17);1H

InChI Key

SMMKONJJMQGAIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C.Cl

1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a complex organic compound featuring multiple functional groups, primarily characterized by its pyrazole moieties. The compound has a molecular formula of C${14}$H${20}$N$_{4}$ and includes isopropyl and methyl substituents, contributing to its structural diversity. The presence of two pyrazole rings enhances its potential for various biological activities and chemical reactivity.

The compound's structure can be visualized as comprising a central pyrazole ring substituted with an isopropyl group and a methyl group, while another pyrazole ring is linked via a methylene bridge to an amine functional group. This unique arrangement allows for various intermolecular interactions, which can influence its stability and reactivity.

, including:

  • Oxidation: The amine group can be oxidized to form N-oxides or other derivatives.
  • Alkylation: The nitrogen atoms in the pyrazole rings can undergo alkylation reactions, modifying the compound's properties.
  • Substitution Reactions: The compound may engage in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties .

Research indicates that compounds with similar structures to 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain pyrazole-based compounds have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: There is evidence suggesting that similar compounds may reduce inflammation in biological systems.

The specific biological activities of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine require further investigation to fully understand its pharmacological potential .

The synthesis of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves several steps:

  • Formation of Pyrazole Rings: Initial synthesis may involve the formation of the pyrazole rings through condensation reactions involving appropriate hydrazones and carbonyl compounds.
  • Methylation and Isopropylation: Subsequent steps often include methylation and isopropylation using alkyl halides or other reagents.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that link the two pyrazole units via a methylene bridge, often utilizing coupling agents like diisopropylethylamine .

These synthetic routes are crucial for producing the compound in sufficient purity and yield for further study.

The applications of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine span various fields:

  • Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development, particularly in treating infections or cancers.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Its unique structure allows it to be explored in diverse applications, particularly in medicinal chemistry .

Interaction studies involving 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amines focus on understanding how this compound interacts with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinity and interaction sites with target proteins.

Such studies are vital for elucidating the mechanism of action and optimizing the compound's efficacy .

Several compounds share structural similarities with 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amines. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-Pyrazole DerivativesContains amino groups on pyrazole ringsOften used in tuberculosis treatment
4-Methyl-PyrazoleSimple pyrazole structure with methyl substitutionKnown for its inhibitory effects on alcohol dehydrogenase
5-Methyl-Pyrazolo[3,4-d]pyrimidineContains additional pyrimidine ringExhibits anticancer properties

The uniqueness of 1-isopropyl-N-[ (1-isopropyl - 1H - pyrazol - 4 - yl)methyl] - 4 - methyl - 1H - pyrazol - 3 - amine lies in its dual pyrazole structure combined with isopropyl groups, enhancing its potential interactions and biological activities compared to simpler analogs .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

297.1720235 g/mol

Monoisotopic Mass

297.1720235 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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